Bis(triphenylphosphine)nickel (II) bromide
Overview
Description
Bis(triphenylphosphine)nickel (II) bromide is an organometallic compound with the chemical formula C36H30Br2NiP2. It is a coordination complex where a nickel ion is bonded to two bromide ions and two triphenylphosphine ligands. This compound is known for its dark green crystalline appearance and is used primarily as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)nickel (II) bromide can be synthesized by reacting nickel(II) bromide with triphenylphosphine in an inert atmosphere. The reaction typically involves dissolving nickel(II) bromide in a suitable solvent like dichloromethane, followed by the addition of triphenylphosphine. The mixture is then stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization from solvents like dichloromethane or toluene .
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylphosphine)nickel (II) bromide participates in various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.
Substitution Reactions: Ligands in the coordination sphere of nickel can be replaced by other ligands[][3].
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aryl halides, and organometallic reagents like Grignard reagents. Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation[3][3].
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled organic molecules[3][3].
Scientific Research Applications
Bis(triphenylphosphine)nickel (II) bromide has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active molecules.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It serves as a catalyst in polymerization reactions and the production of fine chemicals.
Mechanism of Action
The mechanism by which bis(triphenylphosphine)nickel (II) bromide exerts its catalytic effects involves the coordination of the nickel center with reactant molecules. The triphenylphosphine ligands stabilize the nickel center, allowing it to undergo oxidative addition and reductive elimination reactions efficiently. This coordination facilitates the formation and breaking of chemical bonds, driving the catalytic process[5][5].
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)nickel (II) chloride: Similar in structure but with chloride ions instead of bromide.
Bis(triphenylphosphine)palladium (II) chloride: A palladium analog used in similar catalytic applications.
Bis(triphenylphosphine)platinum (II) chloride: A platinum analog with similar catalytic properties.
Uniqueness
Bis(triphenylphosphine)nickel (II) bromide is unique due to its specific reactivity and stability provided by the bromide ligands. This makes it particularly effective in certain catalytic processes where other similar compounds might not perform as well .
Properties
IUPAC Name |
nickel(2+);triphenylphosphane;dibromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXARSPUFVXIX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NiP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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